
3-Epoxymethylenediamantane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Epoxymethylenediamantane is a polycyclic hydrocarbon compound characterized by its unique diamondoid structure. Diamondoids are cage-like, saturated hydrocarbons that resemble the diamond lattice. The presence of an epoxide group in this compound introduces significant chemical reactivity, making it a compound of interest in various scientific fields.
Synthetic Routes and Reaction Conditions:
Epoxidation of Methylenediamantane: The primary method for synthesizing this compound involves the epoxidation of methylenediamantane. This reaction typically uses peracids such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions to introduce the epoxide group.
Catalytic Methods: Transition metal catalysts, such as titanium or vanadium complexes, can also facilitate the epoxidation process, offering higher selectivity and yield.
Industrial Production Methods: While industrial-scale production of this compound is not widely reported, the methods used in laboratory synthesis can be scaled up. Continuous flow reactors and optimized catalytic systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The epoxide group in this compound can undergo further oxidation to form diols or other oxygenated derivatives.
Reduction: Reduction of the epoxide group can yield alcohols, typically using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: mCPBA, hydrogen peroxide (H2O2) with catalytic acids.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products:
Diols: Formed from oxidation.
Alcohols: Resulting from reduction.
Substituted Diamondoids: From nucleophilic substitution reactions.
Chemistry:
Synthesis of Novel Compounds: this compound serves as a precursor for synthesizing a variety of functionalized diamondoids.
Catalysis: Its unique structure makes it a potential candidate for studying catalytic processes and developing new catalysts.
Biology and Medicine:
Drug Delivery: The rigid, cage-like structure of diamondoids can be utilized in designing drug delivery systems that protect active pharmaceutical ingredients.
Antimicrobial Agents: Some studies suggest that diamondoid derivatives exhibit antimicrobial properties, making them candidates for new antimicrobial agents.
Industry:
Materials Science: The robust structure of this compound can be exploited in developing high-strength materials and coatings.
Nanotechnology: Diamondoids, including this compound, are explored for their potential in nanotechnology applications due to their stability and unique electronic properties.
作用机制
The mechanism by which 3-Epoxymethylenediamantane exerts its effects largely depends on its chemical reactivity. The epoxide group is highly reactive, allowing the compound to participate in various chemical reactions. In biological systems, the compound’s interactions with cellular components can lead to the formation of reactive intermediates, which may contribute to its antimicrobial properties.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by reacting with active site residues.
Cell Membrane Interaction: Its hydrophobic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function.
相似化合物的比较
Methylenediamantane: The parent compound without the epoxide group.
Hydroxymethylenediamantane: A derivative with a hydroxyl group instead of an epoxide.
Diamantane: The simplest diamondoid structure.
Uniqueness: 3-Epoxymethylenediamantane stands out due to the presence of the epoxide group, which significantly enhances its chemical reactivity compared to its analogs. This reactivity opens up a broader range of chemical transformations and applications, making it a versatile compound in both research and industrial contexts.
属性
分子式 |
C15H20O |
|---|---|
分子量 |
216.32 g/mol |
IUPAC 名称 |
spiro[oxirane-2,3'-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane] |
InChI |
InChI=1S/C15H20O/c1-7-2-12-10-4-8-5-11(9(1)10)13(3-7)14(12)15(8)6-16-15/h7-14H,1-6H2 |
InChI 键 |
BSNQCFKDFZCTTM-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3C4C1C5CC(C4)C6(C3C5C2)CO6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


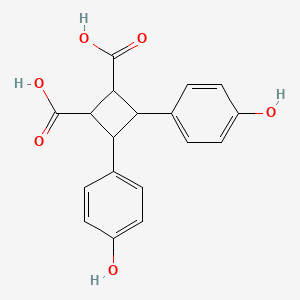
![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)
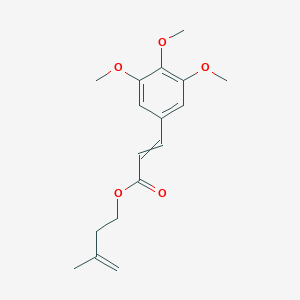

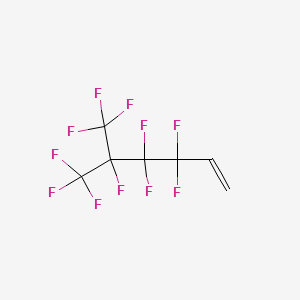
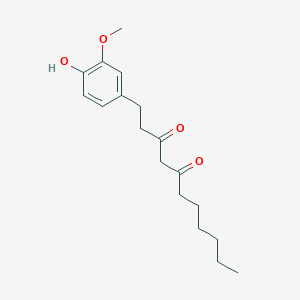

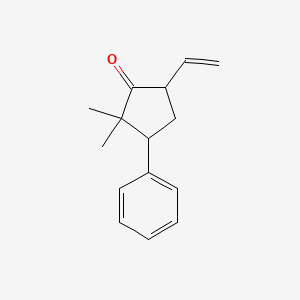
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
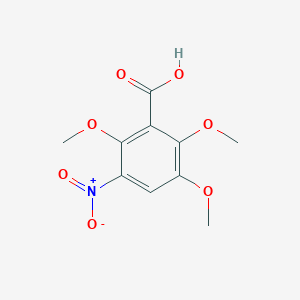
![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)

![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
